REACTION_SMILES
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[CH2:17]([Cl:18])[Cl:19].[CH2:1]([CH:2]=[CH2:3])[N:4]([C:5]([CH:6]=[CH2:7])=[O:8])[c:9]1[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]1>>[CH2:1]1[N:4]([c:9]2[cH:10][cH:11][c:12]([O:15][CH3:16])[cH:13][cH:14]2)[C:5](=[O:8])[CH:6]=[CH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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C=CCN(C(=O)C=C)c1ccc(OC)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCN(C(=O)C=C)c1ccc(OC)cc1
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Name
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Type
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product
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Smiles
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COc1ccc(N2CC=CC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |